molecular formula C140H224O34P8 B8822734 [2,8-Dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl] 4-diethoxyphosphoryl-4-[ethoxy(methyl)phosphoryl]butanoate;[4-[[2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl]oxy]-4-oxo-1-phosphonobutyl]phosphonic acid;[4-oxo-1-phosphono-4-[[2,5,7-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl]oxy]butyl]phosphonic acid;[2,5,7-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl] 4-diethoxyphosphoryl-4-[ethoxy(methyl)phosphoryl]butanoate CAS No. 9010-34-8

[2,8-Dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl] 4-diethoxyphosphoryl-4-[ethoxy(methyl)phosphoryl]butanoate;[4-[[2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl]oxy]-4-oxo-1-phosphonobutyl]phosphonic acid;[4-oxo-1-phosphono-4-[[2,5,7-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl]oxy]butyl]phosphonic acid;[2,5,7-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl] 4-diethoxyphosphoryl-4-[ethoxy(methyl)phosphoryl]butanoate

Cat. No.: B8822734
CAS No.: 9010-34-8
M. Wt: 2699.0 g/mol
InChI Key: ZMPYVOBRCGDZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2,8-Dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl] 4-diethoxyphosphoryl-4-[ethoxy(methyl)phosphoryl]butanoate;[4-[[2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl]oxy]-4-oxo-1-phosphonobutyl]phosphonic acid;[4-oxo-1-phosphono-4-[[2,5,7-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl]oxy]butyl]phosphonic acid;[2,5,7-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl] 4-diethoxyphosphoryl-4-[ethoxy(methyl)phosphoryl]butanoate is a useful research compound. Its molecular formula is C140H224O34P8 and its molecular weight is 2699.0 g/mol. The purity is usually 95%.
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Properties

Key on ui mechanism of action

THYROGLOBULIN WITHIN THYROID GLAND IS PROTEOLYTICALLY HYDROLYZED. RESULTING IN RELEASE OF LEVOTHYROXINE AND TRIIODOTHYRONINE INTO BLOODSTREAM. /A FRACTION OF LEVOTHYROXINE UNDERGOES DEIODINATION TO FORM ADDITIONAL L-TRIIODOTHYRONINE /WHICH/ ACCOUNTS FOR 40 TO 60% OF METABOLIC EFFECTS /HUMAN, ORAL/.

CAS No.

9010-34-8

Molecular Formula

C140H224O34P8

Molecular Weight

2699.0 g/mol

IUPAC Name

[2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl] 4-diethoxyphosphoryl-4-[ethoxy(methyl)phosphoryl]butanoate;[4-[[2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl]oxy]-4-oxo-1-phosphonobutyl]phosphonic acid;[4-oxo-1-phosphono-4-[[2,5,7-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl]oxy]butyl]phosphonic acid;[2,5,7-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl] 4-diethoxyphosphoryl-4-[ethoxy(methyl)phosphoryl]butanoate

InChI

InChI=1S/C39H64O8P2.C38H62O8P2.C32H50O9P2.C31H48O9P2/c1-12-43-48(11,41)37(49(42,44-13-2)45-14-3)24-23-36(40)46-38-32(8)28-35-34(33(38)9)25-27-39(10,47-35)26-17-22-31(7)21-16-20-30(6)19-15-18-29(4)5;1-11-42-47(10,40)36(48(41,43-12-2)44-13-3)23-22-35(39)45-34-27-32(8)37-33(28-34)24-26-38(9,46-37)25-16-21-31(7)20-15-19-30(6)18-14-17-29(4)5;1-22(2)11-8-12-23(3)13-9-14-24(4)15-10-19-32(7)20-18-27-26(6)31(25(5)21-28(27)41-32)40-29(33)16-17-30(42(34,35)36)43(37,38)39;1-22(2)10-7-11-23(3)12-8-13-24(4)14-9-18-31(6)19-17-26-21-27(20-25(5)30(26)40-31)39-28(32)15-16-29(41(33,34)35)42(36,37)38/h18,20,22,28,37H,12-17,19,21,23-27H2,1-11H3;17,19,21,27-28,36H,11-16,18,20,22-26H2,1-10H3;11,13,15,21,30H,8-10,12,14,16-20H2,1-7H3,(H2,34,35,36)(H2,37,38,39);10,12,14,20-21,29H,7-9,11,13,15-19H2,1-6H3,(H2,33,34,35)(H2,36,37,38)

InChI Key

ZMPYVOBRCGDZCZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)C(CCC(=O)OC1=CC2=C(C(=C1)C)OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)P(=O)(OCC)OCC.CCOP(=O)(C)C(CCC(=O)OC1=C(C2=C(C=C1C)OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)P(=O)(OCC)OCC.CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)OC(=O)CCC(P(=O)(O)O)P(=O)(O)O.CC1=CC2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1OC(=O)CCC(P(=O)(O)O)P(=O)(O)O)C

Color/Form

CREAM TO TAN COLORED FREE-FLOWING POWDER

solubility

INSOL IN WATER, ALC, & OTHER COMMON ORG SOLVENTS

Origin of Product

United States

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